Thiazolo[4,5-b]pyridine-2,6-diamine
Overview
Description
Thiazolo[4,5-b]pyridine-2,6-diamine is a heterocyclic compound that combines the structural features of both thiazole and pyridine rings. This fusion results in a unique bicyclic scaffold that is of significant interest in medicinal chemistry due to its potential pharmacological activities. The compound is known for its diverse biological properties, including antimicrobial, anti-inflammatory, and antitumor activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiazolo[4,5-b]pyridine-2,6-diamine typically involves the annulation of a pyridine ring to a thiazole core. One common method starts with thiazole or thiazolidine derivatives, followed by pyridine annulation. This process often requires specific catalysts and reaction conditions to achieve the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis starting from commercially available substances. The process is optimized for yield and purity, often involving high-throughput screening and computational chemistry techniques to refine the synthetic routes .
Chemical Reactions Analysis
Types of Reactions: Thiazolo[4,5-b]pyridine-2,6-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halides and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thiazolo[4,5-b]pyridine-2,6-dione, while substitution reactions can introduce various functional groups at specific positions on the molecule .
Scientific Research Applications
Thiazolo[4,5-b]pyridine-2,6-diamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules with potential pharmacological activities.
Biology: It is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Medicine: It has been investigated for its potential as an antimicrobial, anti-inflammatory, and antitumor agent.
Industry: It is used in the development of new materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of thiazolo[4,5-b]pyridine-2,6-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, some derivatives of this compound have been shown to inhibit phosphoinositide 3-kinase (PI3K), a key enzyme involved in cell growth and survival pathways. This inhibition can lead to the suppression of tumor cell proliferation and induce apoptosis .
Comparison with Similar Compounds
Thiazolo[5,4-b]pyridine: Another fused heterocyclic compound with similar pharmacological activities.
Thiazolo[4,5-c]pyridine: A related compound with a different fusion pattern of the thiazole and pyridine rings.
Uniqueness: Thiazolo[4,5-b]pyridine-2,6-diamine is unique due to its specific fusion pattern and the presence of multiple reactive sites, which allow for a wide range of chemical modifications. This versatility makes it a valuable scaffold for the development of new drugs and materials .
Properties
IUPAC Name |
[1,3]thiazolo[4,5-b]pyridine-2,6-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4S/c7-3-1-4-5(9-2-3)10-6(8)11-4/h1-2H,7H2,(H2,8,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSKGDBJNAUICC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1SC(=N2)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10717612 | |
Record name | [1,3]Thiazolo[4,5-b]pyridine-2,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10717612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
875237-85-7 | |
Record name | [1,3]Thiazolo[4,5-b]pyridine-2,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10717612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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